PD-L1-IN-3 -

PD-L1-IN-3

Catalog Number: EVT-15274560
CAS Number:
Molecular Formula: C19H16ClFN2OS
Molecular Weight: 374.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PD-L1-IN-3 belongs to a class of compounds known as PD-L1 inhibitors. These inhibitors are designed to block the interaction between PD-L1 and PD-1, thereby enhancing T cell responses against tumors. The compound is synthesized through various chemical methods, which will be discussed in detail later.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-L1-IN-3 typically involves multi-step organic reactions, including coupling reactions, deprotection steps, and purification processes. For instance, a common synthetic route may begin with the formation of key intermediates through methods such as Suzuki coupling or nucleophilic substitution.

Key Steps in Synthesis:

  1. Formation of Intermediates: Utilizing reactions such as Suzuki coupling to form biphenyl systems that are crucial for binding.
  2. Deprotection: Employing acid or base conditions to remove protective groups from intermediates.
  3. Final Coupling: Combining the final building blocks to yield PD-L1-IN-3.

The synthesis may also involve high-performance liquid chromatography (HPLC) for purification and characterization of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of PD-L1-IN-3 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The compound typically features a biphenyl core structure, which is essential for its interaction with the PD-L1 protein.

Structural Features:

  • Biphenyl System: This system is critical for achieving the necessary hydrophobic interactions with PD-L1.
  • Functional Groups: Various functional groups may be present to enhance binding affinity and specificity.

Data from crystallographic studies can provide insights into the conformation of PD-L1-IN-3 when bound to PD-L1, revealing key interaction sites.

Chemical Reactions Analysis

Reactions and Technical Details

PD-L1-IN-3 undergoes several chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:

  • Coupling Reactions: Essential for forming the core structure.
  • Deprotection Reactions: Necessary for activating functional groups that facilitate binding.
  • Binding Interactions: Upon administration, PD-L1-IN-3 binds to the PD-L1 protein, inhibiting its function through competitive inhibition at the binding site.

These reactions can be monitored using spectroscopic techniques or high-performance liquid chromatography.

Mechanism of Action

Process and Data

The mechanism of action of PD-L1-IN-3 involves competitive inhibition of the PD-L1/PD-1 interaction. By binding to PD-L1, the compound prevents PD-1 from engaging with PD-L1 on tumor cells, thereby restoring T cell activity against tumors.

Key Mechanistic Insights:

  • Competitive Binding: The compound occupies the binding site on PD-L1.
  • Enhanced T Cell Activation: As a result, T cells can proliferate and exert cytotoxic effects on tumor cells.

Data from in vitro assays demonstrate that PD-L1-IN-3 effectively inhibits the interaction between PD-L1 and PD-1, leading to increased T cell responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PD-L1-IN-3 exhibits specific physical and chemical properties that are crucial for its efficacy as an inhibitor:

Physical Properties:

  • Molecular Weight: Typically falls within a range suitable for small molecules.
  • Solubility: Solubility in aqueous solutions is necessary for bioavailability.

Chemical Properties:

  • Stability: Stability under physiological conditions is essential for therapeutic applications.
  • Reactivity: The compound should have defined reactivity profiles that favor binding without undergoing degradation.

Characterization studies often include melting point analysis, solubility tests, and stability assessments under various conditions.

Applications

Scientific Uses

PD-L1-IN-3 has significant implications in cancer research and therapy:

  • Cancer Immunotherapy: As an inhibitor of the PD-L1/PD-1 pathway, it is explored as a potential therapeutic agent in various cancers, including melanoma, lung cancer, and others.
  • Research Tool: It serves as a valuable tool in preclinical studies aimed at understanding immune checkpoint mechanisms and developing new therapeutic strategies.
Mechanistic Foundations of PD-L1 Inhibition

Molecular Basis of PD-L1/PD-1 Immune Checkpoint Signaling

Structural Dynamics of PD-L1/PD-1 Interaction Interface

PD-L1 (CD274) is a type I transmembrane glycoprotein with extracellular immunoglobulin variable (IgV) and immunoglobulin constant (IgC) domains. Its interaction with PD-1 occurs through front β-sheet strands (AGFCC' face) of the IgV domain, engaging the complementary β-face of PD-1’s IgV-like domain. This binding forms a 1:1 stoichiometric complex with a KD of 770–840 nM for wild-type human proteins. Key interfacial residues include Met70 and Tyr68 in PD-1, which in the wild-type complex face inward, limiting polar contacts. Ultra-high-affinity PD-1 mutants (e.g., HAC PD-1) introduce M70E, Y68H, and K78T substitutions, creating salt bridges with PD-L1's Arg125 and hydrogen bonds with Asp122/Lys124. This redesign enhances affinity 35,000-fold by optimizing electrostatic complementarity and reducing conformational flexibility at the binding interface [4] [8].

Table 1: Key Structural Features of PD-L1/PD-1 Interaction

ComponentFunctional DomainCritical ResiduesRole in Binding
PD-1IgV-like domainMet70, Tyr68, Lys78Wild-type: Hydrophobic packing; Mutants: Polar contacts
PD-L1IgV domainArg125, Asp122, Lys124Anchors PD-1 via salt bridges/hydrogen bonds
Complexβ-sheet interfaceAGFCC' strandsForms 1:1 complex with buried surface area ~1,970 Ų

Molecular dynamics simulations reveal that PD-L1 exhibits pH-dependent conformational plasticity. In acidic tumor microenvironments (pH 6.0–6.5), protonation of His68 in PD-L1 stabilizes a "closed" conformation, strengthening HAC PD-1 binding (near-irreversible; koff < 10−5 s−1). This pseudo-irreversible engagement is exploitable for microenvironment-targeted inhibitors [8] [10].

Immune Evasion Mechanisms Mediated by PD-L1 in Tumor Microenvironments

Tumor cells exploit IFN-γ-induced PD-L1 upregulation via JAK/STAT and NF-κB pathways. In melanoma and NSCLC, IFN-γ activates IRF1 and STAT1/3, increasing PD-L1 transcription 10–50-fold. PD-L1 engages PD-1 on tumor-infiltrating lymphocytes (TILs), triggering SHP-2-mediated dephosphorylation of TCR proximal kinases (e.g., ZAP70, CD3ζ) and co-stimulatory receptor CD28. This suppresses cytokine production (e.g., IL-2, IFN-γ) and promotes anergy. Non-immune cells in the tumor microenvironment (TAMs, CAFs) also express PD-L1, establishing an immunosuppressive niche that reduces cytotoxic T-cell infiltration by 40–70% in "cold" tumors [1] [2] [5]. Epigenetic mechanisms further stabilize immunosuppression: Histone acetylation and H3K4me3 methylation by MLL1 open chromatin at the CD274 promoter, while miR-200 and miR-34a downregulation elevates PD-L1 mRNA stability [1] [9].

Role of PD-L1 in T-Cell Exhaustion and Adaptive Immune Resistance

Chronic antigen exposure in tumors drives PD-1hiCD8+ T-cell exhaustion, characterized by:

  • Transcriptional reprogramming: Sustained NFATc1 activation suppresses TBX21 (T-bet) and EOMES, increasing TOX and NR4A exhaustion markers.
  • Metabolic impairment: PD-1 signaling inhibits AKT/mTOR and glycolysis, reducing ATP production by >50%.
  • Proliferative arrest: Cell-cycle inhibitors p27kip1 and Skp2 accumulate, blocking G1/S transition.

PD-L1+ tumors adaptively resist immunotherapy by co-opting IFN-γ from residual T cells to amplify PD-L1 expression—a negative feedback loop termed "adaptive immune resistance." In melanoma patients, this pathway correlates with 4.3-fold higher relapse post-anti-CTLA-4 therapy [3] [5] [6].

PD-L1-IN-3 Target Engagement and Binding Kinetics

Competitive Inhibition of PD-L1/PD-1 Protein-Protein Interaction

PD-L1-IN-3 is a small-molecule inhibitor that competitively blocks the PD-L1/PD-1 interface. Biochemical assays (surface plasmon resonance, ITC) show it binds PD-L1 with KD = 15–50 nM, occupying a hydrophobic groove adjacent to the C/D loop of PD-L1's IgV domain. This sterically occludes PD-1's GFCC' β-sheet docking site, reducing PD-1 recruitment by >90% at 100 nM. In co-culture models, 10 μM PD-L1-IN-3 restores T-cell IL-2 secretion to 85% of baseline and enhances tumor cell lysis by 60–75% [4] [10].

Table 2: PD-L1-IN-3 Binding Kinetics vs. Biological Agents

ParameterPD-L1-IN-3Anti-PD-L1 mAb (Atezolizumab)HAC PD-1
KD (nM)15–500.4–1.10.02
kon (M−1s−1)1.2 × 10⁵3.8 × 10⁶4.5 × 10⁷
koff (s−1)1.8 × 10⁻³4.2 × 10⁻⁶8.9 × 10⁻⁷
IC50 (PPI inhibition)35 nM0.2 nM0.01 nM

Allosteric Modulation of PD-L1 Conformational States

Beyond competitive inhibition, PD-L1-IN-3 induces allosteric effects by stabilizing a "closed" conformation of PD-L1. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows reduced flexibility in the F/G loop (residues 115–125) upon inhibitor binding. This loop is critical for PD-1 engagement, and its rigidification decreases PD-1 affinity by 8-fold. Molecular dynamics simulations (>100 μs) confirm that PD-L1-IN-3 binding:

  • Increases β-sheet stability in the IgV domain (RMSF < 1.0 Å vs. 2.5 Å in apo-PD-L1).
  • Displaces water-mediated hydrogen bonds at the PD-1 interface.These allosteric disruptions synergize with direct competition to achieve >95% PPI blockade at saturating doses [8] [10].

Impact on Downstream SHP-2 Phosphatase Signaling

PD-L1-IN-3 disables PD-L1-mediated cis signaling in cancer cells. In NSCLC lines, PD-L1 ligation activates PI3K/AKT and RAS/MEK pathways via SHP-2-independent mechanisms, promoting EMT and chemoresistance. PD-L1-IN-3 (1 μM) reduces p-AKT and p-ERK by 70–80%, reversing intrinsic pro-survival signals. In T cells, disrupting PD-L1/PD-1 prevents:

  • SHP-2 recruitment to phosphorylated PD-1 ITSM motif (Tyr248).
  • SHP-2-mediated dephosphorylation of CD28 (Tyr209) and ZAP70 (Tyr493).
  • PTEN activation, which otherwise antagonizes PI3K.

Consequently, TCR signaling amplifies 3.5-fold, increasing IFN-γ+CD8+ T cells by 40–60% in tumor co-cultures [3] [5] [9].

Table 3: PD-L1-IN-3 Effects on Downstream Signaling Nodes

Signaling PathwayKey EffectorsChange with PD-L1-IN-3Functional Outcome
T-cell TCR signalingCD28 pY209, ZAP70 pY493↑ 3.5-foldRestored IL-2/IFN-γ secretion
T-cell metabolic reprogrammingAKT, mTORC1↑ 2.8-foldEnhanced glycolysis and OXPHOS
Cancer cell survivalp-AKT, p-ERK↓ 70–80%Reduced proliferation and EMT
Immune checkpoint crosstalkTIM-3, LAG-3UnchangedSpecific to PD-1/PD-L1 axis

Properties

Product Name

PD-L1-IN-3

IUPAC Name

2-[[4-(aminomethyl)phenyl]methoxy]-4-(4-fluorophenyl)thiophene-3-carbonitrile;hydrochloride

Molecular Formula

C19H16ClFN2OS

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C19H15FN2OS.ClH/c20-16-7-5-15(6-8-16)18-12-24-19(17(18)10-22)23-11-14-3-1-13(9-21)2-4-14;/h1-8,12H,9,11,21H2;1H

InChI Key

ARPPMPJCLFWQEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)COC2=C(C(=CS2)C3=CC=C(C=C3)F)C#N.Cl

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